N-(3-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(3-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a thiazolo[4,5-d]pyrimidine derivative characterized by a fused bicyclic system comprising a thiazole ring (five-membered, sulfur- and nitrogen-containing) and a pyrimidine ring (six-membered, nitrogen-containing). Key structural features include:
- Thiomorpholin-4-yl group at position 2 of the thiazolo-pyrimidine core, introducing a saturated six-membered ring with sulfur and nitrogen atoms. This group enhances solubility and modulates electronic properties.
- 3-Methoxyphenyl acetamide at position 6, contributing hydrogen-bonding capacity via the acetamide linker and influencing lipophilicity through the methoxy-substituted aromatic ring.
- 7-Oxo group on the pyrimidine ring, which may participate in tautomerism or act as a hydrogen-bond acceptor.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-26-13-4-2-3-12(9-13)20-14(24)10-23-11-19-16-15(17(23)25)28-18(21-16)22-5-7-27-8-6-22/h2-4,9,11H,5-8,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJNIGBVKXUXPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available literature.
Synthesis
The synthesis of thiazole-based compounds often involves multi-step processes including heterocyclization and functional group modifications. The compound is derived from a thiazolo-pyrimidine framework, which has been shown to exhibit various pharmacological properties. Recent methodologies have focused on optimizing yields and enhancing biological activity through structural modifications .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of thiazole derivatives. For instance, compounds structurally similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Bacteria |
|---|---|---|---|
| 5d | 37.9 | 57.8 | S. aureus |
| 5g | 45.0 | 70.0 | E. coli |
| 5k | 50.0 | 80.0 | P. aeruginosa |
These findings suggest that the thiazole ring contributes significantly to the antibacterial potency of the compounds .
Antioxidant Activity
In addition to antimicrobial properties, thiazole derivatives have been evaluated for their antioxidant capabilities. The presence of electron-withdrawing groups has been linked to enhanced antioxidant activity, which is crucial for mitigating oxidative stress in biological systems .
Table 2: Antioxidant Activity of Selected Compounds
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| 6(c) | 10 | Scavenging free radicals |
| 9(c) | 15 | Inhibition of lipid peroxidation |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many thiazole derivatives act as inhibitors for enzymes involved in bacterial cell wall synthesis and other metabolic pathways.
- DNA Interaction : Some compounds exhibit the ability to intercalate into DNA, disrupting replication processes in bacteria.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties help in reducing oxidative damage by neutralizing ROS.
Case Studies
A study conducted on a series of thiazole derivatives indicated that modifications at specific positions led to enhanced antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). These findings emphasize the importance of structural optimization in drug design .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural Comparison of Key Analogues
Key Findings from Comparative Analysis
Core Structure Variations: The target compound’s thiazolo[4,5-d]pyrimidine core differs from thiazolo[3,2-a]pyrimidine (e.g., ) in ring fusion positions, altering electronic distribution and steric accessibility .
Substituent Effects: Thiomorpholin-4-yl (target compound) vs. 3-Methoxyphenyl acetamide (target) vs. Ethyl ester () vs. acetamide: Esters are metabolically labile, whereas acetamides exhibit greater stability in vivo .
Synthetic Routes :
- The target compound’s synthesis likely involves cyclocondensation of thiomorpholine with a thiazolo-pyrimidine precursor, analogous to methods in and .
- Trimethoxybenzylidene derivatives () require condensation with aldehydes under acidic conditions, a step absent in the target compound’s synthesis .
Biological Implications :
- 7-Oxo group (target) and 3-oxo group () may act as hydrogen-bond acceptors, critical for enzyme inhibition.
- Thioether linkages () and azo groups () introduce redox-sensitive moieties, differing from the target’s stable thiomorpholine .
Table 2: Hypothetical Physicochemical and Bioactivity Comparison
*Hypothetical values based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
